

# An In-depth Technical Guide to 2-Methylpropyl Hexadecanoate

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## Compound of Interest

Compound Name: *Isobutyl Palmitate*

Cat. No.: *B085682*

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## Introduction

2-Methylpropyl hexadecanoate, more commonly known by its synonym **isobutyl palmitate**, is the ester formed from the reaction of hexadecanoic acid (palmitic acid) and 2-methylpropan-1-ol (isobutanol).<sup>[1]</sup> It is a versatile compound widely utilized in the cosmetics, personal care, and pharmaceutical industries.<sup>[1][2]</sup> Its primary function is as an emollient, skin-conditioning agent, solvent, and texture enhancer.<sup>[1][3]</sup> This document provides a comprehensive technical overview of its chemical and physical properties, synthesis protocols, analytical methodologies, and applications.

The chemical structure of 2-methylpropyl hexadecanoate is characterized by a 16-carbon fatty acid chain linked to an isobutyl group via an ester bond. This structure imparts hydrophobic properties, low volatility, and excellent compatibility with a wide range of ingredients, making it a valuable component in various formulations.

## Chemical and Physical Properties

The fundamental properties of 2-methylpropyl hexadecanoate are summarized below. This data is critical for formulation development, quality control, and safety assessments.

Property	Value	Reference(s)
IUPAC Name	2-methylpropyl hexadecanoate	
Common Synonyms	Isobutyl palmitate, Isobutyl hexadecanoate	
CAS Number	110-34-9	
Molecular Formula	C <sub>20</sub> H <sub>40</sub> O <sub>2</sub>	
Molecular Weight	312.53 g/mol	
Appearance	Colorless to pale yellow liquid; white solid below melting point.	
Melting Point	20.0 °C (68 °F)	
Boiling Point	352.0 - 354.0 °C at 760 mmHg	
Density	0.862 g/cm <sup>3</sup>	
Refractive Index	~1.444	
Flash Point	170.6 °C (339.0 °F)	
logP (Octanol/Water)	6.67 - 8.78 (estimated)	
Solubility	Soluble in alcohol, acetone, chloroform, oils; Insoluble in water.	

## Synthesis and Experimental Protocols

2-Methylpropyl hexadecanoate is typically synthesized via Fischer esterification. This process involves the acid-catalyzed reaction between palmitic acid and isobutanol. More recently, enzymatic routes using lipases have been developed as a greener alternative.

## Chemical Synthesis: Acid-Catalyzed Esterification

This method utilizes an acid catalyst to facilitate the esterification of palmitic acid with isobutanol. The reaction is driven to completion by removing the water byproduct.

- Reagents & Equipment:
  - Palmitic Acid (1 mol)
  - Isobutanol (1.5 - 2 mol, serves as reactant and solvent)
  - Acid Catalyst (e.g., Nafion-H solid acid, p-toluenesulfonic acid)
  - Three-necked flask equipped with a thermometer, Dean-Stark trap, condenser, and magnetic stirrer.
- Procedure:
  - Charge the three-necked flask with palmitic acid (e.g., 256.4 g, 1 mol) and isobutanol (e.g., 148.2 g, 2 mol).
  - Begin stirring the mixture.
  - Add the acid catalyst (e.g., 10-15 g of Nafion-H).
  - Heat the reaction mixture to a reflux temperature of 120-180°C. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
  - Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction typically takes 4-8 hours.
  - Upon completion, cool the reaction mixture to room temperature.
  - Neutralize the catalyst with a base (e.g., sodium bicarbonate solution) if a liquid acid was used. If using a solid acid like Nafion-H, it can be removed by filtration.
  - Wash the organic phase with brine to remove residual catalyst and salts.
  - Remove excess isobutanol under reduced pressure via rotary evaporation.
  - The resulting crude product can be further purified by vacuum distillation to yield high-purity 2-methylpropyl hexadecanoate.

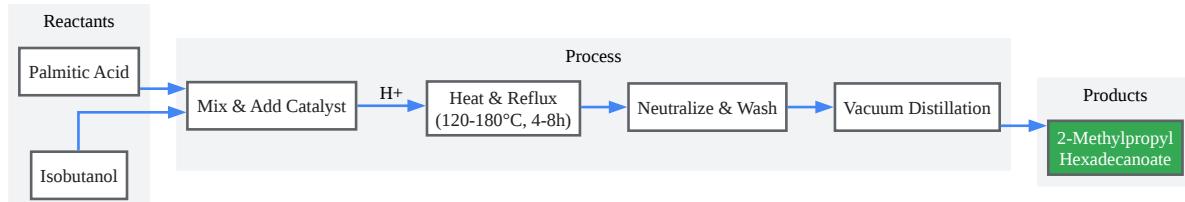
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Fig. 1: Workflow for Acid-Catalyzed Esterification.

## Biocatalytic Synthesis

Enzymatic synthesis offers a more sustainable approach, operating under milder conditions and reducing byproducts. Immobilized lipases are commonly used.

- Reagents & Equipment:
  - Palmitic Acid Concentrate (1 mol)
  - Isopropanol (1.5 mol)
  - Immobilized Lipase (e.g., Novozym 435, Lewatit-immobilized Eversa Transform 2.0)
  - Solvent-free system or a non-polar organic solvent (e.g., iso octane)
  - Shaker incubator or stirred-tank reactor.
- Procedure:
  - Combine the palmitic acid concentrate and isopropanol in the reaction vessel.
  - Add the immobilized lipase catalyst (e.g., 20 mg/g of total substrates).

- Incubate the mixture at a controlled temperature (e.g., 55°C) with constant agitation (e.g., 180 rpm) for approximately 24 hours.
- Monitor the conversion to **isobutyl palmitate** via GC analysis of withdrawn samples.
- After the reaction reaches the desired conversion (e.g., >90%), stop the agitation.
- Separate the immobilized enzyme from the product mixture by simple filtration. The enzyme can often be reused for subsequent batches.
- The liquid product can be used directly or purified further if necessary.

## Analytical Methodologies

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of 2-methylpropyl hexadecanoate.

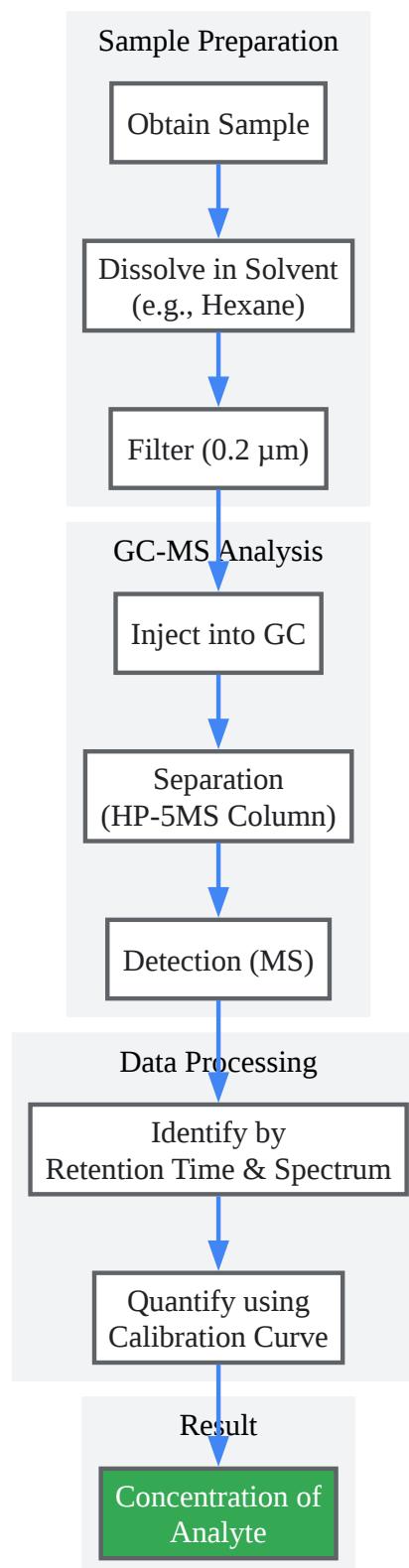
- Sample Preparation:

- Accurately weigh the sample containing the analyte.
- Dissolve the sample in a suitable organic solvent such as n-hexane or dichloromethane to a known concentration (e.g., 1 mg/mL).
- If analyzing fatty acids from a complex matrix, a derivatization step (e.g., methyl esterification) might be necessary first, though for the ester itself, direct analysis is typical.
- Filter the solution through a 0.2 µm syringe filter before injection.

- Instrumentation & Conditions:

- Gas Chromatograph: Agilent 6890N or similar.
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.
- Injection: Splitless mode, 1 µL injection volume, injector temperature of 280-300°C.

- Carrier Gas: Helium at a constant flow rate.
- Oven Program: Start at 60°C, ramp at 10°C/min to 300°C, and hold for 5 minutes.
- Mass Spectrometer: Agilent 5973 or similar, operating in Electron Ionization (EI) mode.
- MS Conditions: Ion source temperature at 200°C, scan range of m/z 40-500.
- Data Analysis:
  - Identify the 2-methylpropyl hexadecanoate peak by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
  - Quantify the compound using an external or internal standard calibration curve.



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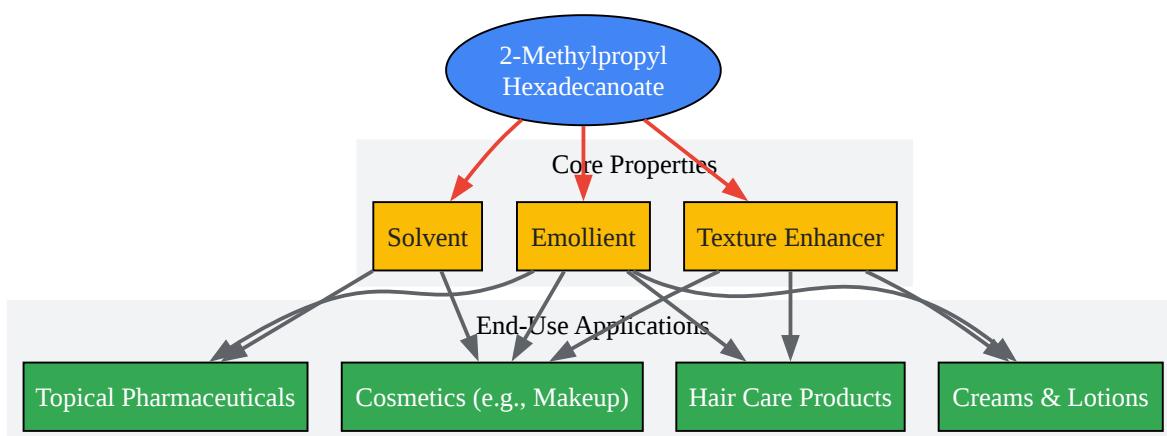
Fig. 2: General Workflow for GC-MS Analysis.

## Applications and Biological Function

The primary applications of 2-methylpropyl hexadecanoate are in the cosmetic and pharmaceutical industries, where its physical properties are paramount.

- **Emollient and Skin Conditioner:** Its main role is as an emollient, forming a protective, non-greasy film on the skin that helps to reduce moisture loss and improve skin texture.
- **Solvent:** It is used as a solvent for other ingredients in a formulation, enhancing the solubility and stability of active compounds.
- **Texture Enhancer:** It contributes to the spreadability and sensory feel of creams, lotions, and other topical products.
- **Pharmaceuticals:** It serves as an oleaginous vehicle in topical and transdermal drug delivery systems.

Biologically, 2-methylpropyl hexadecanoate is considered largely inert and functions based on its physicochemical properties rather than direct interaction with biological signaling pathways. It is generally regarded as safe for use in cosmetic applications and is non-irritating and non-sensitizing to the skin. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe in the present practices of use and concentration when formulated to be non-irritating.



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Fig. 3: Relationship between Properties and Applications.

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## References

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- 3. Isobutyl Palmitate | C20H40O2 | CID 66967 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
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